molecular formula C24H30FN3O6S B1311819 (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate CAS No. 901765-36-4

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate

Cat. No. B1311819
M. Wt: 507.6 g/mol
InChI Key: ABQHNLSQARCFAU-IENJSVCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a useful research compound. Its molecular formula is C24H30FN3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Innovative Synthetic Approaches

    A study by Šterk et al. (2012) presents a concise and highly efficient method to synthesize key pyrimidine precursors utilized in the synthesis of rosuvastatin, highlighting an approach that avoids metal catalysis and cryogenic conditions, demonstrating the compound's role in streamlining pharmaceutical production processes Šterk, Časar, Jukič, & Košmrlj, 2012.

  • Applications in Molecular Docking and Drug Design

    Research by Sert et al. (2020) synthesized a related compound and analyzed its spectral, DFT/B3LYP, and molecular docking properties. This study suggests potential applications in cancer treatment due to the molecule's binding energy and interaction with protein active sites, underscoring its utility in the development of new therapeutics Sert, Lahmidi, El Hafi, Gökce, Essassi, & Ejjoumamany, 2020.

Biological Activities

  • Antimicrobial Properties

    A study by Sarvaiya, Gulati, and Patel (2019) focused on the synthesis and evaluation of arylazopyrazole pyrimidone compounds for their antimicrobial activity. This research demonstrates the potential of derivatives of the chemical compound for addressing bacterial and fungal infections, offering pathways for new antibacterial and antifungal agents Sarvaiya, Gulati, & Patel, 2019.

  • Advanced Drug Efficacy and Safety Evaluations

    The compound's derivatives have been studied for their antioxidant, anti-breast cancer, and anti-inflammatory properties by Thangarasu, Manikandan, and Thamaraiselvi (2019). Their findings, supported by molecular docking studies, suggest some derivatives have significant potential as COX-2 inhibitors or anti-inflammatory drugs, indicating the compound's relevance in developing targeted therapies Thangarasu, Manikandan, & Thamaraiselvi, 2019.

properties

IUPAC Name

ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHNLSQARCFAU-IENJSVCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate

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